molecular formula C22H18F3N5OS2 B4002497 2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)propanamide

2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B4002497
M. Wt: 489.5 g/mol
InChI Key: TXOWUWNEBXEKMR-UHFFFAOYSA-N
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Description

2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that features a trifluoromethyl group, a triazole ring, and a thiazole ring

Preparation Methods

The synthesis of 2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)propanamide typically involves multiple steps, including the formation of the triazole and thiazole rings, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and other functional groups within the molecule can enhance its binding affinity and specificity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar compounds include other trifluoromethyl-substituted triazoles and thiazoles. These compounds share some structural features but may differ in their specific functional groups or overall molecular architecture. The uniqueness of 2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)propanamide lies in its combination of a trifluoromethyl group with both triazole and thiazole rings, which can confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[[4-phenyl-5-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5OS2/c1-14(19(31)27-20-26-10-11-32-20)33-21-29-28-18(30(21)17-8-3-2-4-9-17)13-15-6-5-7-16(12-15)22(23,24)25/h2-12,14H,13H2,1H3,(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOWUWNEBXEKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=CS1)SC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)propanamide
Reactant of Route 3
Reactant of Route 3
2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)propanamide
Reactant of Route 4
Reactant of Route 4
2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)propanamide
Reactant of Route 5
Reactant of Route 5
2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)propanamide
Reactant of Route 6
Reactant of Route 6
2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)propanamide

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